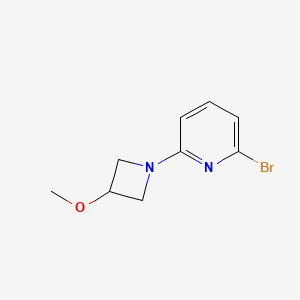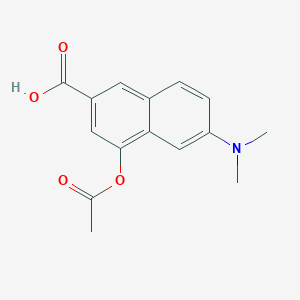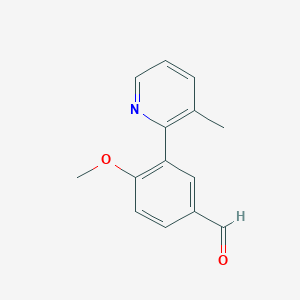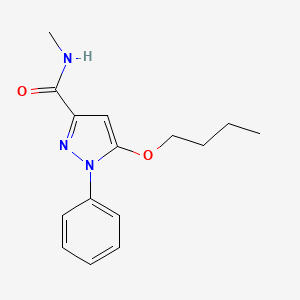
2-Bromo-6-(3-methoxy-1-azetidinyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-(3-methoxy-1-azetidinyl)pyridine is a halogenated heterocyclic compound with a pyridine ring substituted with a bromine atom at the 2-position and a 3-methoxy-1-azetidinyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(3-methoxy-1-azetidinyl)pyridine typically involves the bromination of 6-(3-methoxy-1-azetidinyl)pyridine. The reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the 2-position. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination and side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Bromo-6-(3-methoxy-1-azetidinyl)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Pyridine carboxylic acids or aldehydes.
Reduction: Piperidine derivatives.
科学的研究の応用
2-Bromo-6-(3-methoxy-1-azetidinyl)pyridine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: It is used in the development of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: It is explored for its potential use in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-Bromo-6-(3-methoxy-1-azetidinyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The bromine atom and the azetidinyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to desired biological effects.
類似化合物との比較
Similar Compounds
- 2-Bromo-3-methoxy-6-(methoxymethyl)pyridine
- 2-Bromo-6-methoxypyridine
- 2-Bromo-6-(hydroxymethyl)pyridin-3-ol
Uniqueness
2-Bromo-6-(3-methoxy-1-azetidinyl)pyridine is unique due to the presence of the 3-methoxy-1-azetidinyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for drug discovery and development.
特性
分子式 |
C9H11BrN2O |
|---|---|
分子量 |
243.10 g/mol |
IUPAC名 |
2-bromo-6-(3-methoxyazetidin-1-yl)pyridine |
InChI |
InChI=1S/C9H11BrN2O/c1-13-7-5-12(6-7)9-4-2-3-8(10)11-9/h2-4,7H,5-6H2,1H3 |
InChIキー |
KUWMZNOCOBGIIG-UHFFFAOYSA-N |
正規SMILES |
COC1CN(C1)C2=NC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[hydroxy(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13937524.png)



![4-[1-Isopropyl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile](/img/structure/B13937540.png)
![1,1-Dimethylethyl 5-amino-3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13937542.png)
![5-bromo-2,4-dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13937543.png)

![Trimethylsilyl 5-[bis(trimethylsilyl)amino]pentanoate](/img/structure/B13937546.png)


![Tert-butyl 3,3-dimethyl-4-(5-{[4-(methylsulfonyl)benzyl]oxy}pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B13937558.png)


